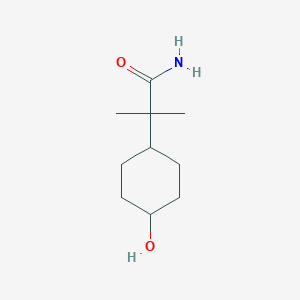
2-(4-Hydroxycyclohexyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxycyclohexyl)-2-methylpropanamide is an organic compound that belongs to the family of amides It is characterized by a cyclohexyl ring substituted with a hydroxy group and an amide group attached to a methylpropane backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxycyclohexyl)-2-methylpropanamide typically involves the reaction of 4-hydroxycyclohexanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amide. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions: 2-(4-Hydroxycyclohexyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-(4-Oxocyclohexyl)-2-methylpropanamide.
Reduction: 2-(4-Aminocyclohexyl)-2-methylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biochemical interactions and potential as a pharmacological agent.
Medicine: Research has indicated its potential use in developing anticonvulsant drugs due to its ability to modulate neural activity.
Industry: It is used in the production of polymers and materials with specific mechanical properties.
作用机制
The mechanism by which 2-(4-Hydroxycyclohexyl)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound inhibits voltage-gated sodium channels and enhances the effect of gamma-aminobutyric acid (GABA), leading to reduced neuronal excitability and seizure activity.
相似化合物的比较
- 2-(4-Hydroxycyclohexyl)acetic acid
- 2-(4-Hydroxycyclohexyl)propanoic acid
- 2-(4-Hydroxycyclohexyl)acetamide
Comparison: 2-(4-Hydroxycyclohexyl)-2-methylpropanamide is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of a methylpropane backbone. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in research and industry.
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
2-(4-hydroxycyclohexyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9(11)13)7-3-5-8(12)6-4-7/h7-8,12H,3-6H2,1-2H3,(H2,11,13) |
InChI 键 |
UXSLJGZRBMVIEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CCC(CC1)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



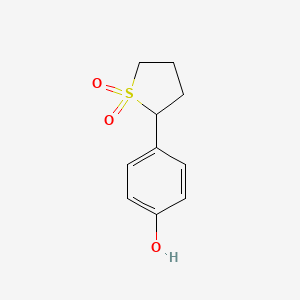

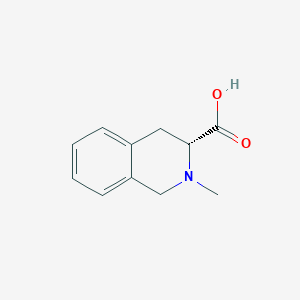
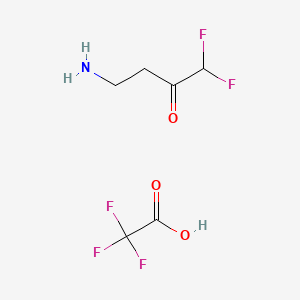
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)

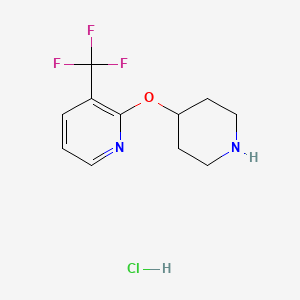
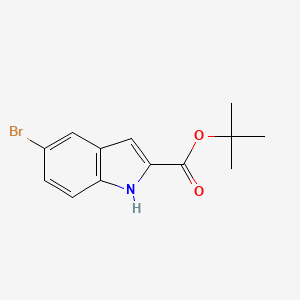
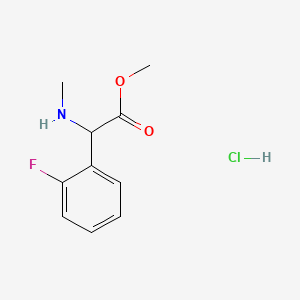
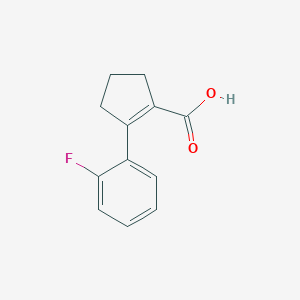
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
